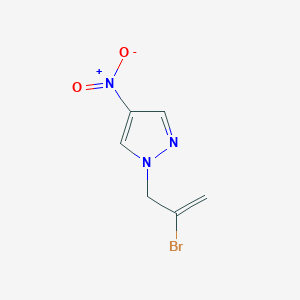
1-(2-Bromoallyl)-4-nitro-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoallyl)-4-nitro-1h-pyrazole is a heterocyclic compound that contains both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoallyl)-4-nitro-1h-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine atom.
Reduction: Formation of 1-(2-aminoallyl)-4-nitro-1h-pyrazole.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
1-(2-Bromoallyl)-4-nitro-1h-pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in covalent bonding with nucleophilic sites in proteins or DNA .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoallyl derivatives: Compounds like 2-bromoallyl amine and 2-bromoallyl alcohol share similar structural features and reactivity.
Nitro-pyrazoles: Compounds such as 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole have similar nitro functional groups and can undergo similar chemical transformations.
Uniqueness
1-(2-Bromoallyl)-4-nitro-1h-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring.
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
1-(2-bromoprop-2-enyl)-4-nitropyrazole |
InChI |
InChI=1S/C6H6BrN3O2/c1-5(7)3-9-4-6(2-8-9)10(11)12/h2,4H,1,3H2 |
Clave InChI |
SZFQIYDENDHDMS-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN1C=C(C=N1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















